![molecular formula C14H21NO3S B2723497 N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}oxane-4-carboxamide CAS No. 2097929-93-4](/img/structure/B2723497.png)
N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}oxane-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}oxane-4-carboxamide is a complex organic compound that features a thiophene ring substituted with a hydroxyethyl group and an oxane-4-carboxamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}oxane-4-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) to form the thiophene ring . The hydroxyethyl group can be introduced via hydroboration followed by oxidation . The final step involves the formation of the oxane-4-carboxamide moiety through amidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}oxane-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The thiophene ring can be reduced under specific conditions to form dihydrothiophene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the oxane moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions.
Major Products
The major products formed from these reactions include oxidized thiophene derivatives, reduced thiophene compounds, and substituted oxane derivatives.
Aplicaciones Científicas De Investigación
N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}oxane-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors.
Mecanismo De Acción
The mechanism of action of N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}oxane-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl group and the thiophene ring play crucial roles in binding to active sites, modulating the activity of the target molecules. The oxane-4-carboxamide moiety contributes to the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share the thiophene core structure.
Oxane Derivatives: Compounds such as oxane-4-carboxylic acid and oxane-4-carboxylate esters are structurally related.
Uniqueness
N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}oxane-4-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-10(16)13-3-2-12(19-13)4-7-15-14(17)11-5-8-18-9-6-11/h2-3,10-11,16H,4-9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEOSGLEMARVRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)CCNC(=O)C2CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol](/img/structure/B2723415.png)
![N-(2-chloro-4-fluorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2723416.png)

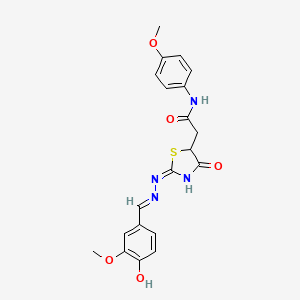
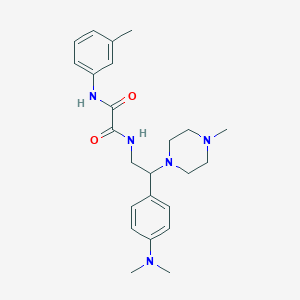

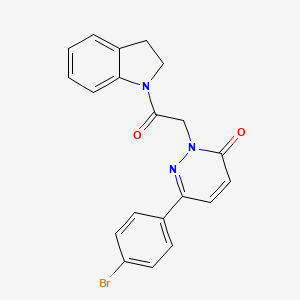
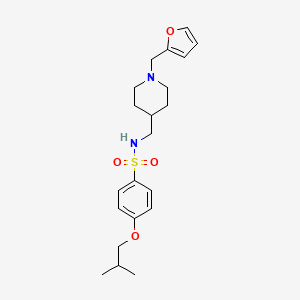
![2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid](/img/structure/B2723430.png)
![4-[3-(Piperidin-1-ylsulfonyl)pyridin-2-yl]morpholine](/img/structure/B2723431.png)
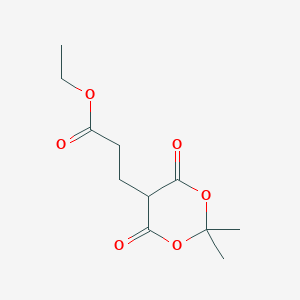
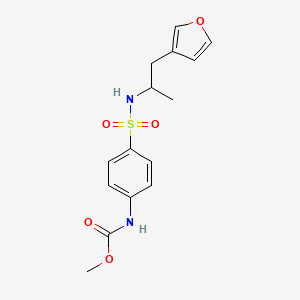
![2-Methoxy-5-{[(2E)-1-oxo-1,2,3,4-tetrahydronaphthalen-2-ylidene]methyl}benzene-1-sulfonic acid](/img/structure/B2723436.png)
![8-methyl-N-propyl-8H-thieno[2,3-b]indole-2-carboxamide](/img/structure/B2723437.png)
